

Technical Guide: Synthesis of 4-Chloro-2-methylbenzoyl Chloride

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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzoyl chloride

CAS No.: 21900-44-7

Cat. No.: B1314332

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Target Molecule: **4-Chloro-2-methylbenzoyl chloride** CAS Registry Number: 21900-44-7 (Note: User-provided CAS 2973-28-6 does not match the specific chemical name in standard registries; this guide focuses on the chemical structure requested).^[1] Molecular Formula:

Molecular Weight: 189.04 g/mol ^[1]^[2]

Executive Summary

This technical guide details the synthesis of **4-Chloro-2-methylbenzoyl chloride**, a critical intermediate in the development of agrochemicals and pharmaceuticals (e.g., as a building block for certain non-steroidal anti-inflammatory drugs and herbicides).

The synthesis is approached via a convergent strategy:

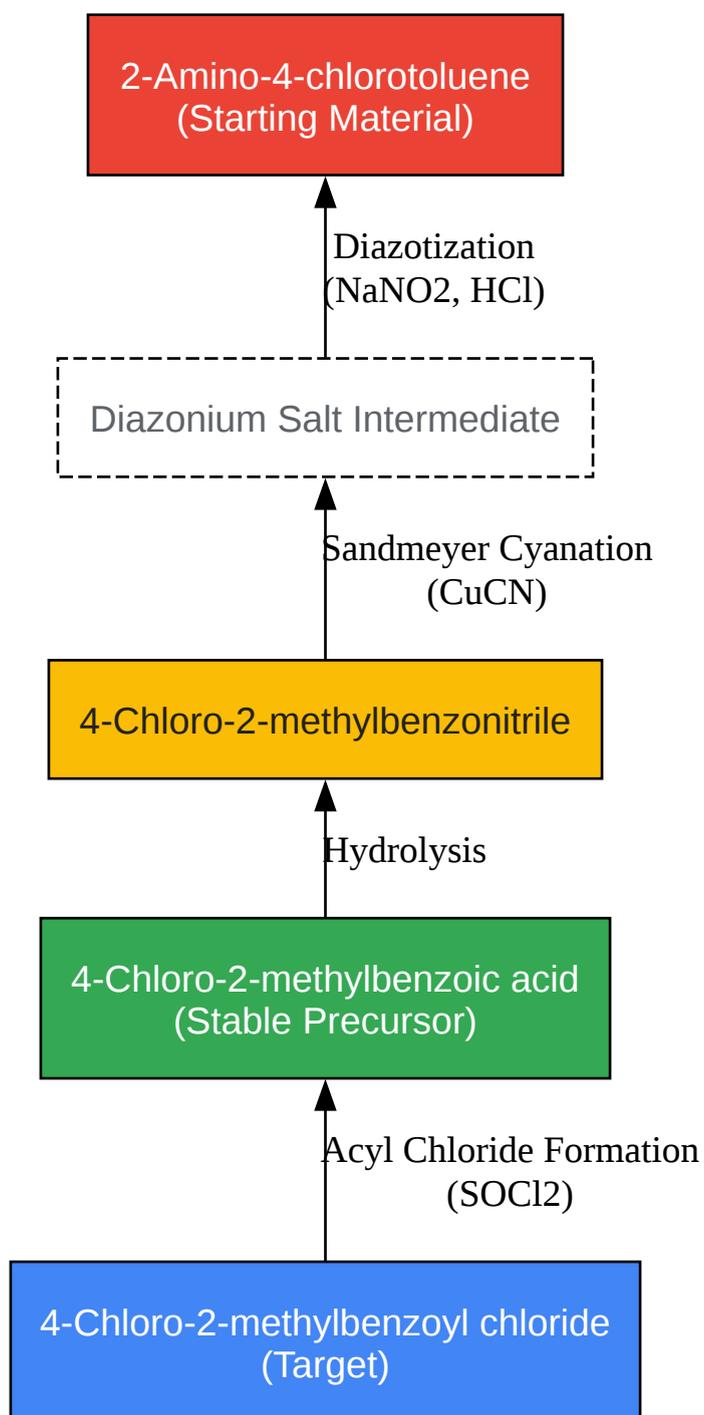
- Upstream Preparation: Synthesis of high-purity 4-chloro-2-methylbenzoic acid via the Sandmeyer reaction to ensure regioselectivity.
- Downstream Activation: Quantitative conversion of the acid to the acyl chloride using thionyl chloride ().

Key Technical Challenges:

- **Regio-isomer Control:** Direct chlorination of o-toluic acid often yields a mixture of 4-chloro and 6-chloro isomers. The Sandmeyer route from 2-amino-4-chlorotoluene circumvents this by fixing the substitution pattern early.
- **Moisture Sensitivity:** The final acyl chloride is highly susceptible to hydrolysis; strict anhydrous techniques are required during the final step.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the acyl chloride functionality is best installed last to avoid stability issues. The carbon skeleton is most reliably constructed from the corresponding aniline derivative, which is commercially available as a dye intermediate (Fast Red TR Base).



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Figure 1: Retrosynthetic tree showing the disconnection from the target acyl chloride back to the commercially available aniline precursor.

Phase 1: Synthesis of Precursor (4-Chloro-2-methylbenzoic acid)[4]

While the acid may be purchased, in-house synthesis is often required to ensure isomer purity. The Sandmeyer reaction is the gold standard for this substitution pattern.

Reaction Scheme

- Diazotization: 2-Amino-4-chlorotoluene +

+

Diazonium Salt
- Cyanation: Diazonium Salt +

4-Chloro-2-methylbenzotrile
- Hydrolysis: Nitrile +

4-Chloro-2-methylbenzoic acid

Detailed Protocol

Step A: Diazotization

- Charge: In a 1L three-neck flask, dissolve 2-amino-4-chlorotoluene (141.6 g, 1.0 mol) in concentrated HCl (250 mL) and water (250 mL).
- Cool: Chill the suspension to 0–5°C using an ice-salt bath. Efficient stirring is critical to prevent local overheating.
- Addition: Dropwise add a solution of sodium nitrite (72.5 g, 1.05 mol) in water (150 mL) over 45 minutes. Maintain internal temperature below 5°C.
- Verification: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

Step B: Sandmeyer Cyanation

- **Catalyst Prep:** In a separate reactor, prepare a solution of Copper(I) cyanide (CuCN, 108 g, 1.2 mol) and NaCN (147 g) in water (400 mL). Heat to 60°C.
- **Transfer:** Neutralize the cold diazonium solution to pH 6 using sodium carbonate (carefully, foaming occurs), then transfer it slowly into the warm CuCN solution over 1 hour.
- **Workup:** Steam distill the mixture to isolate the crude 4-chloro-2-methylbenzotrile. The nitrile separates as an oil or low-melting solid.

Step C: Hydrolysis to Acid

- **Reflux:** Combine the crude nitrile with 75% Sulfuric Acid (500 mL). Heat to reflux (approx. 150-160°C) for 6–8 hours.
- **Precipitation:** Cool the mixture to room temperature and pour over crushed ice (1 kg). The acid will precipitate as a white solid.
- **Purification:** Filter the solid. Dissolve in 10% NaOH (aq), filter off any insoluble material, and re-acidify the filtrate with HCl to pH 1. Filter, wash with water, and dry.[3]
 - Yield: ~65-70% overall.
 - Melting Point: 171–173°C.

Phase 2: Synthesis of 4-Chloro-2-methylbenzoyl Chloride

This step converts the stable acid into the reactive acyl chloride.[4]

Reagents & Stoichiometry

Reagent	Role	Equiv.	MW (g/mol)	Quantity (Example)
4-Chloro-2-methylbenzoic acid	Substrate	1.0	170.59	17.06 g (100 mmol)
Thionyl Chloride ()	Chlorinating Agent	1.5 - 2.0	118.97	11-15 mL
DMF (Dimethylformamide)	Catalyst	0.05	73.09	2-3 drops
Toluene (Optional)	Solvent	-	92.14	50 mL

Experimental Protocol

Setup:

- Use a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
- Attach a reflux condenser topped with a drying tube or a nitrogen inlet.
- Scrubber: Connect the gas outlet to a trap containing 10% NaOH solution to neutralize evolved and gases.

Procedure:

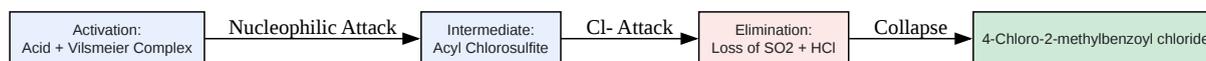
- Charging: Place the 4-chloro-2-methylbenzoic acid (17.06 g) into the RBF.

- Solvent/Reagent Addition: Add Toluene (50 mL) if using a solvent (recommended for better heat transfer). Then, add Thionyl Chloride (15 mL) in one portion.
- Catalysis: Add 2-3 drops of dry DMF.
 - Mechanism:^[4]^[5] DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than

itself, significantly accelerating the reaction.
- Reaction: Heat the mixture to Reflux (75-80°C).
 - Observation: Vigorous gas evolution (,) will occur initially.
 - Endpoint: Reflux for 2–3 hours until gas evolution ceases and the solid acid completely dissolves to form a clear solution.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Evaporation: Remove the solvent and excess thionyl chloride using a rotary evaporator. Note: Use a trap to protect the pump from corrosive vapors.
 - Azeotrope: Add a small amount of fresh toluene (20 mL) and re-evaporate to remove trace thionyl chloride.
- Purification (Distillation):
 - The crude residue is usually sufficiently pure (>95%) for immediate use.
 - For high purity, perform vacuum distillation.

- Boiling Point: Expect ~130–135°C at 15 mmHg (estimate based on similar benzoyl chlorides).
- Product Appearance: Clear to pale yellow liquid, solidifying upon cooling if stored (MP ~30-35°C).



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Figure 2: Simplified mechanism of DMF-catalyzed acyl chloride formation.

Quality Control & Characterization

Test	Method	Expected Result
Appearance	Visual	Clear, colorless to pale yellow liquid/low-melting solid.
Purity	GC-MS	>98% (Monitor for unreacted acid methyl ester if derivatized).
Identity	FT-IR	Strong Carbonyl stretch at ~1770 (Acid Chloride shift).
Hydrolyzable Chlorine	Titration	Matches theoretical %Cl (~18.7% for acyl Cl).

Safety & Handling

- Thionyl Chloride: Highly toxic, reacts violently with water to release
and
. Use only in a fume hood.

- Acyl Chlorides: Corrosive lachrymators. Causes severe skin burns and eye damage.
- Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture will hydrolyze the product back to the acid and gas, potentially pressurizing the container.

References

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